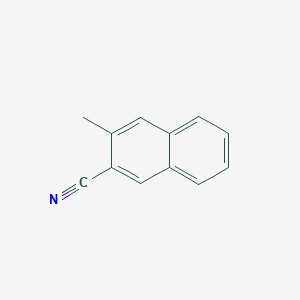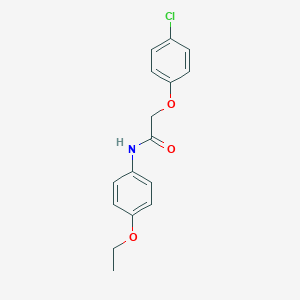
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It was first synthesized in 1998 and was approved by the FDA in 1999 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
Wirkmechanismus
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemische Und Physiologische Effekte
Celecoxib has been shown to reduce inflammation and pain in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Celecoxib has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, Celecoxib has several limitations for use in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. Additionally, Celecoxib has been shown to have variable effects in different cell types, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Celecoxib. One area of interest is its potential use in the treatment of cancer. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in cancer patients. Another area of interest is the potential use of Celecoxib in the treatment of neurodegenerative diseases. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in these diseases.
Synthesemethoden
Celecoxib can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with 4-ethoxyaniline in the presence of acetic anhydride and sulfuric acid. The resulting 4-(4-ethoxyphenylamino)phenylacetic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorophenol in the presence of triethylamine to form Celecoxib.
Wissenschaftliche Forschungsanwendungen
Celecoxib has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
29289-81-4 |
|---|---|
Produktname |
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |
Molekularformel |
C16H16ClNO3 |
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-14-9-5-13(6-10-14)18-16(19)11-21-15-7-3-12(17)4-8-15/h3-10H,2,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
NIKRABLRHKHLDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
29289-81-4 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



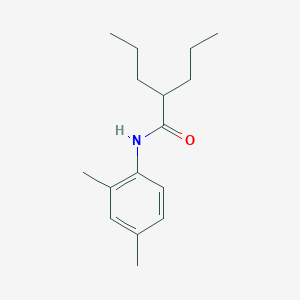
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
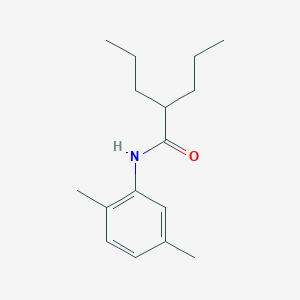
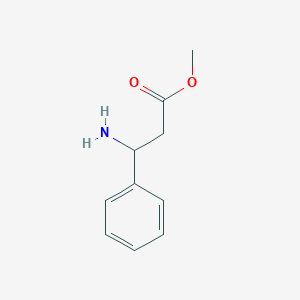
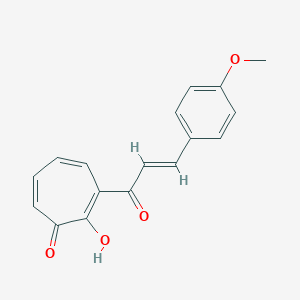
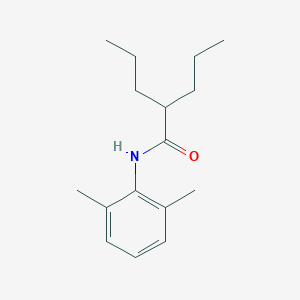
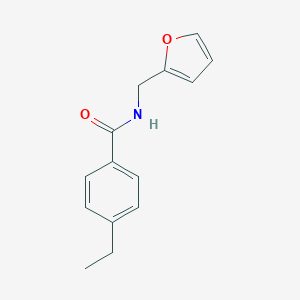
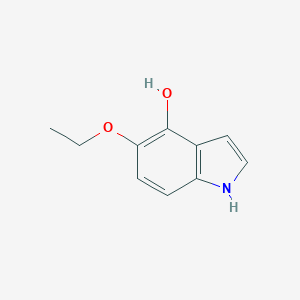
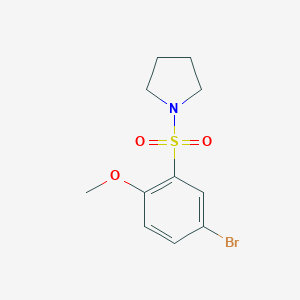
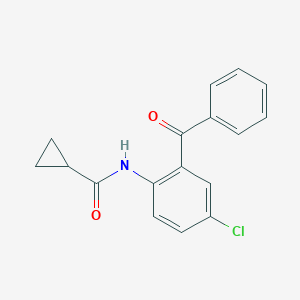
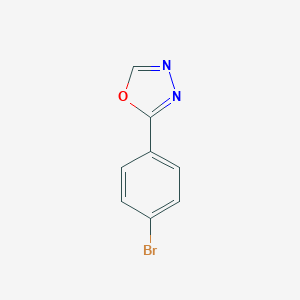
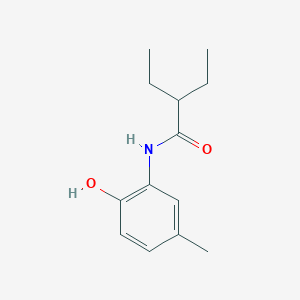
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
